
O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a crown ether . It can be used in spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Synthesis Analysis
The compound can be prepared by the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 4-chloro-2-methyl-phenoxyacetic acid in a ratio of 1:2 . The yield of this reaction can be up to 98% .Molecular Structure Analysis
The structure of the compound has been proved by the data of elemental analysis, IR spectroscopy, NMR (1H, 13C) technique, and by X-ray diffraction analysis . Intermolecular hydrogen bonds between the azonium protons and oxygen atoms of the carboxylate groups were found .Chemical Reactions Analysis
The compound has the ability to suppress spontaneous and Con A-stimulated cell proliferation in vitro and therefore can be considered as an immunodepressant .Physical And Chemical Properties Analysis
The compound forms colorless crystals with a melting point of 128°C . Its empirical formula is C12H26N2O4 .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies
This compound can be used in spectroscopic studies of its complex-forming reaction with iodine .
Ligand Preparation
It can be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Study of Zirconium Facilitated Hydrolysis
This compound can be used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .
Complex Formation with Acids
A 1:2:2 complex of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 2,5-pyridinedicarboxylic acid and water, and its 1:1:1.75 complex with 2,2′-dithiosalicylic acid and water have been obtained and characterized by x-ray diffraction .
Extraction of Arsenic
Diethyl dithiophosphate ammonium salt, a related compound, can be used in the extraction of arsenic .
Coordination Chemistry
It is used as a source of the (C2H5O)2PS2- ligand in coordination chemistry .
Analytical Chemistry
In analytical chemistry, it is used for the determination of various ions .
Environmental Monitoring
This compound can potentially be used for environmental monitoring, specifically for the detection of toxic compounds in samples from industrial sectors, such as the food industry .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(16-diethoxyphosphinothioyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)-diethoxy-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O8P2S2/c1-5-27-31(33,28-6-2)21-9-13-23-17-19-25-15-11-22(32(34,29-7-3)30-8-4)12-16-26-20-18-24-14-10-21/h5-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACGMEGQTWFENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(N1CCOCCOCCN(CCOCCOCC1)P(=S)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O8P2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

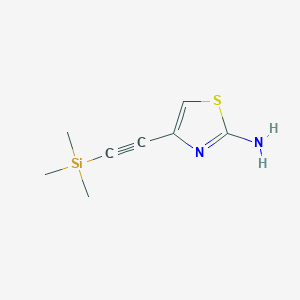
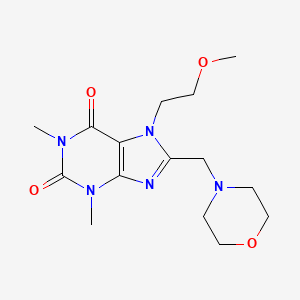
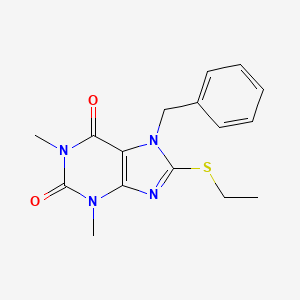
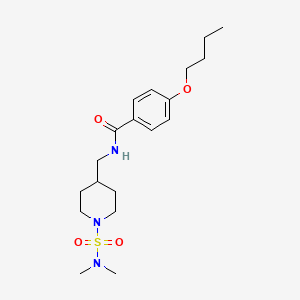
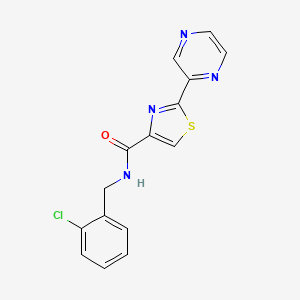
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)
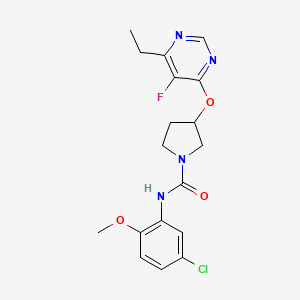


![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)